molecular formula C19H20O7 B12106723 Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B12106723
M. Wt: 360.4 g/mol
InChI Key: XCLWSIWZKAURMG-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxylate. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and benzofuran derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and phenolic compounds with hydroxyl and methoxy groups. Examples include:

  • 6-hydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
  • Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

Uniqueness

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Overview

The compound's structure features a benzofuran core with multiple methoxy and hydroxymethyl substituents, which are crucial for its biological activity. The presence of these functional groups is often linked to enhanced antioxidant and antimicrobial properties.

1. Antioxidant Activity

The compound exhibits notable antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The IC50 values for radical scavenging assays indicate that this compound is significantly more potent than common antioxidants like ascorbic acid.

Compound IC50 (μM)
This compound7.76
Ascorbic Acid27.59

This data suggests that the compound could be beneficial in preventing oxidative damage in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Activity

Research indicates that the compound possesses significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics, showing promise as a potential therapeutic agent.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings highlight the compound's potential application in treating infections caused by resistant strains of bacteria .

3. Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (μM)
HeLa (Cervical Cancer)30.6
MCF-7 (Breast Cancer)29.4

These values suggest that the compound has moderate cytotoxic effects and warrants further investigation into its mechanisms of action and potential use in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance the electron-donating ability of the molecule, facilitating the neutralization of free radicals.
  • Cell Cycle Arrest : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism, thus exerting its antimicrobial effects.

Case Studies

Several studies have explored the biological activity of similar compounds within the same class. For example:

  • Antioxidant Properties : A study published in MDPI demonstrated that derivatives of benzofuran exhibited varying degrees of antioxidant activity, suggesting a structure-activity relationship where modifications to the benzofuran scaffold could enhance efficacy .
  • Antimicrobial Efficacy : Research on related compounds indicated strong activity against pathogens such as Staphylococcus aureus and Candida albicans, supporting the hypothesis that structural features contribute significantly to antimicrobial potency .

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3

InChI Key

XCLWSIWZKAURMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC

Origin of Product

United States

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